molecular formula C17H21N5O B2986494 6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine CAS No. 2177060-06-7

6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine

Cat. No. B2986494
M. Wt: 311.389
InChI Key: CUFUSJBTXMBKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a crucial role in regulating the immune response. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and other immune-related diseases.

Scientific Research Applications

Synthesis in Heterocyclic Chemistry

6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine is utilized in the synthesis of novel heterocyclic compounds. For instance, it contributes to the development of a range of N-cycloalkanes, morpholine, piperazines, and pyrimidine derivatives. These compounds are synthesized through intramolecular cyclization involving various amines and enaminone compounds, leading to structurally diverse molecules with potential applications in pharmaceutical and chemical industries (Ho & Suen, 2013).

Role in Anti-Inflammatory and Analgesic Activity

Research has explored the synthesis of pyrimidine derivatives incorporating this compound for their potential anti-inflammatory and analgesic properties. Such derivatives, particularly when reacted with various amines, have shown promising activities in this area, indicating potential therapeutic applications (Abu‐Hashem & Youssef, 2011).

In Synthesis of Pyrimidine Derivatives

The compound is integral in the synthesis of an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. These derivatives show notable biological activity and are found in various marketed drugs, indicating their significance in medical and pharmaceutical research (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Application in Pharmaceutical Chemistry

It is also involved in the synthesis of dihydropyrindines and tetrahydroquinolines, highlighting its role in pharmaceutical chemistry. These compounds have potential applications in creating drugs and other therapeutic agents (Yehia, Polborn, & Müller, 2002).

Antihypertensive Properties

Some derivatives of this compound, specifically 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have been evaluated for their antihypertensive activity. This showcases the compound's potential in developing treatments for hypertension (Bennett et al., 1981).

properties

IUPAC Name

6-cyclopropyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-4-17(22-5-7-23-8-6-22)19-11-13(1)10-18-16-9-15(14-2-3-14)20-12-21-16/h1,4,9,11-12,14H,2-3,5-8,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFUSJBTXMBKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine

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